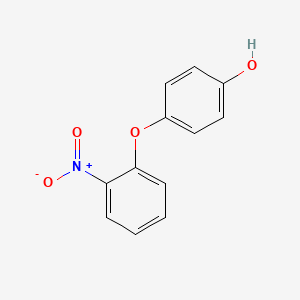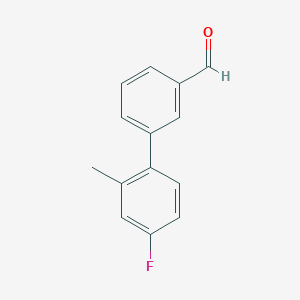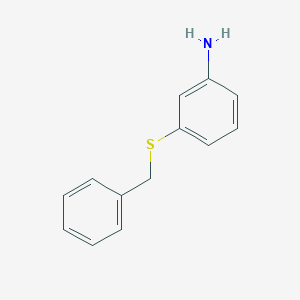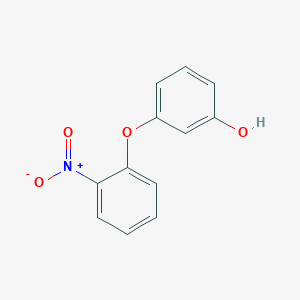
4-(2-Nitrophenoxy)phenol
説明
4-(2-Nitrophenoxy)phenol is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Nitrophenoxy)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Nitrophenoxy)phenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Degradation of Nitrophenols : Research has shown that certain bacteria, like Rhodococcus opacus SAO101, can degrade p-Nitrophenol (4-NP), which is an environmental contaminant used in medicine and pesticide manufacturing. This degradation involves specific gene clusters encoding enzymes that convert 4-NP to hydroxyquinol and hydroxyquinol to maleylacetate, indicating a potential bioremediation application (Kitagawa et al., 2004).
Mechanism of Nitrophenol Oxidation : In a study of Rhodococcus sp. strain PN1, it was found that this strain degrades 4-NP via 4-nitrocatechol for use as a carbon, nitrogen, and energy source. This involves a two-component 4-NP hydroxylase, suggesting a specific enzymatic pathway for nitrophenol oxidation in the environment (Takeo et al., 2008).
Formation of Nitrophenols by UV Irradiation : The formation of nitrophenols in aqueous solutions upon UV irradiation of phenol and nitrite has been observed. This process is enhanced by dissolved oxygen and inhibited by 2-propanol, indicating a complex interaction between various environmental factors (Vione et al., 2001).
Nitrosation by Peroxynitrite : Peroxynitrite can promote the nitrosation of nucleophiles like phenol, leading to the formation of 4-Nitrosophenol and other nitrophenols. This suggests a potential pathway for the formation of these compounds in environmental settings where nitric oxide metabolism is relevant (Uppu et al., 1998).
Photocatalytic Degradation of Phenolic Compounds : A study investigated the photocatalytic mechanism of phenolic compounds, including 4-nitrophenol, over different TiO2 catalysts. This research is significant for understanding how these pollutants can be degraded in water treatment processes (Tolosana-Moranchel et al., 2018).
特性
IUPAC Name |
4-(2-nitrophenoxy)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(15)16/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPZTWLWRNMUJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitrophenoxy)phenol | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1-Methyl-pyrrolidin-3-ylmethyl)-amino]-acetic acid](/img/structure/B7866977.png)



![1-[(Diisobutylamino)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B7867006.png)


![1-[2-(Pyridin-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B7867036.png)
![6-[(2-Methylphenyl)sulfanyl]hexan-2-one](/img/structure/B7867041.png)



![3-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B7867072.png)